Product packaging for (2E)-2-Pentene-1,4-diol(Cat. No.:)

(2E)-2-Pentene-1,4-diol

Cat. No.: B13527629
M. Wt: 102.13 g/mol
InChI Key: OOYLEFZKWGZRRS-NSCUHMNNSA-N
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Description

(2E)-2-Pentene-1,4-diol (CAS 25073-25-0) is a high-value chemical intermediate of significant interest in advanced materials research, particularly in the synthesis of biobased polymers . With the molecular formula C5H10O2 and a defined (E) configuration around its central double bond, it offers a unique structure featuring two primary alcohol groups and an unconjugated, electron-rich alkene . This combination makes it a versatile bifunctional building block. Its primary research value lies in its application as an unsaturated monomer in step-growth polycondensation reactions to create novel unsaturated polyesters . The unconjugated nature of the double bond in this compound is a key advantage, as it helps prevent undesirable side-reactions like isomerization during high-temperature polymerization, enabling the production of high molecular-weight polymers with well-defined structures . Furthermore, the terminal double bond is susceptible to further functionalization via reactions such as epoxidation with peroxyacids (e.g., m-CPBA), opening pathways to a wider range of derivative compounds . Researchers utilize this compound to develop tunable, functionalizable polyesters with potential for cross-linking, which can lead to materials with specific thermo-mechanical properties for specialized applications . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B13527629 (2E)-2-Pentene-1,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

(E)-pent-2-ene-1,4-diol

InChI

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h2-3,5-7H,4H2,1H3/b3-2+

InChI Key

OOYLEFZKWGZRRS-NSCUHMNNSA-N

Isomeric SMILES

CC(/C=C/CO)O

Canonical SMILES

CC(C=CCO)O

Origin of Product

United States

Advanced Methodologies for Stereoselective Synthesis of 2e 2 Pentene 1,4 Diol and Its Stereoisomers

Regio- and Stereocontrolled Olefin Functionalization Approaches

Functionalizing a pre-existing olefin within a carbon skeleton is a primary strategy for introducing the two hydroxyl groups found in 2-pentene-1,4-diol. These methods focus on the controlled addition across a double bond in a precursor molecule, ensuring the correct placement (regiocontrol) and three-dimensional arrangement (stereocontrol) of the alcohol functionalities.

Enantioselective Dihydroxylation Strategies (e.g., Sharpless Asymmetric Dihydroxylation and Analogues)

Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes. organic-chemistry.orgencyclopedia.pub This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the alkene. wikipedia.org The stoichiometric oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), regenerates the osmium catalyst, allowing it to be used in small, less toxic quantities. organic-chemistry.orgmasterorganicchemistry.com

The choice of the chiral ligand dictates the stereochemical outcome. Commercially available reagent mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), provide predictable access to either enantiomer of the diol product. organic-chemistry.orgalfa-chemistry.com For a precursor like 1,3-pentadiene, the Sharpless AD reaction would preferentially oxidize the more electron-rich double bond. wikipedia.org The stereochemistry of the resulting diol can be predicted using a well-established mnemonic based on the substitution pattern of the alkene.

The general mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate, which is subsequently hydrolyzed to release the chiral diol. wikipedia.org The high degree of enantioselectivity arises from the specific geometry of the U-shaped binding pocket created by the chiral ligand, which favors the approach of the alkene from one face over the other. acs.org

Table 1: Examples of Sharpless Asymmetric Dihydroxylation

Substrate Type Reagent Ligand Class Typical Outcome
trans-Disubstituted Alkene AD-mix-β (DHQD)₂PHAL High enantiomeric excess (ee) (>95%)
cis-Disubstituted Alkene AD-mix-α (DHQ)₂PHAL Moderate to good ee
Terminal Alkene AD-mix-β (DHQD)₂PHAL Good to high ee

Catalytic Oxidation and Reduction Sequences

Sequential catalytic oxidation and reduction reactions provide a versatile pathway to chiral diols. This approach can involve multiple strategies, such as the selective oxidation of one alcohol in a symmetric diol followed by a stereoselective reduction of the resulting ketone, or the reduction of a diketone precursor.

For instance, a related compound, cis-2-butene-1,4-diol, can be efficiently oxidized to the corresponding lactone using a biocatalytic system involving horse liver alcohol dehydrogenase (HLADH). nih.gov This demonstrates the feasibility of selective oxidation of one carbinol center in the presence of another. A potential route to (2E)-2-pentene-1,4-diol could involve the enzymatic or chemical oxidation of a suitable precursor diol to a hydroxy-ketone, followed by a highly stereoselective reduction of the ketone. Asymmetric transfer hydrogenation, for example, is a powerful method for the enantioselective reduction of ketones to chiral secondary alcohols. researchgate.net

Alternatively, a precursor such as 2-pentene-1,4-dione could be subjected to a sequence of reduction steps. The first reduction could selectively target one ketone, potentially directed by the electronic nature of the conjugated system, followed by a second, stereocontrolled reduction of the remaining ketone.

Table 2: Research Findings in Catalytic Oxidation and Reduction for Diol Synthesis

Reaction Type Catalyst System Substrate Example Product Type Key Finding
Biocatalytic Oxidation Horse Liver Alcohol Dehydrogenase (HLADH), SBFC, NAD⁺ cis-2-Butene-1,4-diol Lactone Efficient and selective oxidation of a diol to a lactone, indicating selective carbinol oxidation is possible. nih.gov
Asymmetric Reduction Chiral Frustrated Lewis Pair (FLP) Catalyst 1,2-Diketones anti-1,2-Diols Highly stereoselective hydrosilylation of diketones to access chiral diols with excellent diastereomeric and enantiomeric ratios. researchgate.net

Epoxidation and Subsequent Ring-Opening Reactions

A common and effective strategy for synthesizing 1,2- and 1,4-diols involves the formation of an epoxide followed by a nucleophilic ring-opening reaction. organic-chemistry.org For the synthesis of this compound, a logical precursor would be a vinyl-substituted epoxide.

The initial step is the asymmetric epoxidation of a suitable diene or vinyl-containing alcohol. The Sharpless Asymmetric Epoxidation is a cornerstone reaction for this purpose, converting allylic alcohols into chiral epoxides with high enantioselectivity. Following epoxidation, the epoxide ring can be opened by a nucleophile. The use of water or hydroxide (B78521) as the nucleophile leads to the formation of a diol. organic-chemistry.org The regioselectivity of the ring-opening (i.e., which carbon of the epoxide is attacked) is a critical factor and can be controlled by the choice of catalyst and reaction conditions. For example, acid-catalyzed ring-opening often occurs at the more substituted carbon, while base-catalyzed reactions typically proceed via attack at the less sterically hindered carbon.

In a targeted synthesis of a 1,4-diol, a vinyl epoxide could be subjected to ring-opening by a protected hydroxymethyl nucleophile, or a similar strategy involving an oxygen nucleophile. The reaction of 2,3-epoxy alcohols with hydride reagents like Red-Al often results in a regioselective reduction at the C2 position, yielding a 1,3-diol, which highlights the possibility of controlling the site of nucleophilic attack. nih.gov

Table 3: Methodologies for Epoxidation and Ring-Opening

Method Catalyst/Reagent Substrate Type Product Key Feature
Sharpless Asymmetric Epoxidation Ti(OiPr)₄, DET, t-BuOOH Allylic Alcohols Chiral Epoxy Alcohols Provides access to highly enantioenriched epoxides. nih.gov
Nucleophilic Ring-Opening Water, Alcohols, Acetic Acid Epoxides Diols, β-Alkoxy Alcohols Can be performed under neutral conditions with catalysts like erbium(III) triflate. organic-chemistry.org
Reductive Ring-Opening Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) 2,3-Epoxy Alcohols 1,3-Diols Regioselective hydride attack at the C2 position of the epoxy alcohol. nih.gov

Carbon-Carbon Bond Forming Reactions

Instead of functionalizing an existing carbon skeleton, an alternative approach is to construct the backbone of this compound through carbon-carbon bond formation. These methods excel at establishing the key stereocenter at the C4 position with high fidelity.

Asymmetric Additions to Aldehydes and Ketones (e.g., Allylation, Vinylation)

Asymmetric addition reactions to carbonyl compounds are among the most powerful tools for creating chiral alcohols. To synthesize a precursor to this compound, an asymmetric allylation or vinylation reaction can be employed. For example, the addition of a vinyl organometallic reagent to a chiral α-hydroxy aldehyde (such as a protected lactaldehyde) would establish the C3-C4 bond and the C4 stereocenter simultaneously.

A particularly relevant strategy is the iridium-catalyzed C-C coupling of primary alcohols with allyl acetate (B1210297). This redox-efficient process involves the in situ oxidation of a primary alcohol to an aldehyde, which is then trapped by an allyl-iridium species, forming a homoallylic alcohol. nih.gov This has been successfully applied to unprotected chiral diols, demonstrating high levels of catalyst-directed diastereoselectivity and site-selectivity. nih.gov Similarly, copper-catalyzed 1,4-protoboration of dienylboronates can generate unsymmetrical 1,4-bifunctional allylboron reagents, which then undergo chemoselective allylboration with aldehydes to yield diol products with high diastereoselectivity. acs.org

The success of asymmetric addition reactions hinges on the use of chiral molecules to control the stereochemical outcome. This is achieved either by temporarily attaching a chiral auxiliary to the substrate or, more commonly, by using a chiral ligand complexed to a metal catalyst. sfu.ca

Chiral ligands are organic molecules that coordinate to a metal center, creating a chiral environment that biases the reaction pathway to favor the formation of one enantiomer over the other. mdpi.comsioc-journal.cn A vast array of chiral ligands has been developed for various transformations. In the context of iridium-catalyzed C-allylation, ligands such as (S)-Cl,MeO-BIPHEP have proven highly effective in delivering homoallylic alcohol products as single diastereomers. nih.gov For the addition of organoboron reagents to aldehydes, rhodium and ruthenium catalysts paired with chiral diene or bisphosphine ligands have shown considerable success. sioc-journal.cn

Chiral auxiliaries are enantiomerically pure compounds that are covalently bonded to the substrate. They steer the approach of the reagent from a specific direction before being cleaved off in a later step. While often less atom-economical than catalytic methods, they can provide high levels of stereocontrol. sfu.ca

Table 4: Chiral Ligands in Asymmetric Additions for Diol Synthesis

Ligand/Catalyst System Reaction Type Substrate(s) Yield/Selectivity
Ir-complex with (S)-Cl,MeO-BIPHEP C-Allylation of Diols Malic acid-derived 1,3-diol, Allyl acetate 79% yield, single diastereomer
Dinuclear Mg-catalyst with ProPhenol Aldol Addition Benzaldehyde, Ethyl diazoacetate High yield, up to 94% ee with ligand modification
Rhodium / Chiral Diene Ligand Aryl Addition to Aldehyde Aldehydes, Arylboronic acids High yields, moderate to good ee
Organometallic Reagent-Mediated Syntheses (e.g., Allyl Boronates)

Organometallic reagents, particularly allyl boronates, have proven to be powerful tools for the stereoselective synthesis of homoallylic alcohols, which can be precursors to this compound. The addition of allylboronates to aldehydes is a well-established method that proceeds through a highly organized, six-membered cyclic transition state, allowing for excellent control over the stereochemistry of the newly formed secondary alcohol. acs.orgcollectionscanada.gc.ca

The development of unsymmetrical 1,4-bifunctional allylboron reagents through copper-catalyzed 1,4-protoboration of dienylboronates represents a significant advancement. These reagents undergo chemoselective allylboration with aldehydes, and subsequent oxidative workup yields diol products with high diastereoselectivity. acs.org Transition state analysis has revealed that minimizing nonbonding 1,3-syn-pentane interactions is key to the observed chemoselectivity. acs.org

Furthermore, iridium-catalyzed borylation of cyclic alkenes can generate allylic boronates in situ. These can then react with aldehydes to produce stereodefined homoallylic alcohols. organic-chemistry.org The stereochemical outcome of these reactions is highly dependent on the catalyst and reaction conditions employed. For instance, a stereocontrolled asymmetric synthesis of syn-E-1,4-diol-2-enes has been achieved using allyl boronates, a methodology that found application in the total synthesis of solandelactone F. rsc.org

MethodKey Reagents/CatalystsKey FeaturesReference
Copper-Catalyzed 1,4-ProtoborationDienylboronates, Copper CatalystHigh regio- and stereoselectivity; forms unsymmetrical 1,4-bifunctional allylboronates. acs.org
Iridium-Catalyzed BorylationCyclic Alkenes, Iridium CatalystIn situ generation of allyl boronates for reaction with aldehydes. organic-chemistry.org
Asymmetric Synthesis of syn-E-1,4-diol-2-enesAllyl BoronatesStereocontrolled synthesis applicable to natural product synthesis. rsc.org

Cross-Coupling Methodologies to Construct the Pentene Backbone

Cross-coupling reactions are fundamental in forming the carbon-carbon bonds necessary to construct the pentene backbone of the target diol. Pinacol-type cross-coupling reactions, for instance, offer a direct route to 1,2-diols. A notable example is the zinc/indium chloride-mediated pinacol (B44631) cross-coupling between aldehydes and α,β-unsaturated ketones in aqueous media, which can produce 1,2-diols with good yields and diastereoselectivity. organic-chemistry.org This method presents a more sustainable alternative to previous methods that required toxic reagents and anhydrous conditions. organic-chemistry.org

Another innovative approach involves a retropinacol/cross-pinacol coupling sequence, which allows for the synthesis of unsymmetrical 1,2-diols. jove.comnih.gov This catalytic method avoids the need for a large excess of one reactant, a common requirement in traditional cross-pinacol couplings. jove.comnih.gov Chromium(II)-catalyzed cross-coupling of α,β-unsaturated carbonyl compounds with aliphatic aldehydes also provides substituted 1,2-diols, with the diastereoselectivity being dependent on the substituents of the unsaturated carbonyl compound. uni-konstanz.de

Direct and Indirect Approaches to Unsaturated Diols

Nucleophilic Substitution of Precursors (e.g., Allylic Carbonates, Halides)

The direct nucleophilic substitution of allylic precursors is a powerful strategy for introducing the hydroxyl groups to form the diol. Allylic carbonates and halides are common substrates in these reactions. researchgate.netlibretexts.org Transition metal catalysis, particularly with palladium and iridium, plays a crucial role in these transformations, enabling the formation of carbon-oxygen bonds with high efficiency and selectivity. researchgate.netlibretexts.org For example, iridium-catalyzed enantioselective allylic substitution can be performed in a biphasic aqueous system, allowing the use of various nucleophiles to generate chiral intermediates. ethz.ch

Molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has also been reported, highlighting the versatility of transition metals in these substitutions. researchgate.net While this specific example focuses on C-N bond formation, the principles can be extended to C-O bond formation for diol synthesis.

In recent years, there has been a significant push towards developing greener synthetic methodologies. In the context of nucleophilic substitution, this includes the use of environmentally benign solvents like water and the development of recyclable catalytic systems. researchgate.netresearchgate.net The use of dialkyl carbonates (DACs) as green reagents is particularly noteworthy. DACs can function as both alkylating and alkoxycarbonylating agents, avoiding the use of toxic phosgene (B1210022) and alkyl halides. frontiersin.orgnih.gov The reaction of 1,4-diols with dimethyl carbonate (DMC) in the presence of a catalytic amount of a superbase can lead to the formation of cyclic ethers, a transformation that proceeds through an intramolecular substitution. frontiersin.orgnih.gov This approach highlights the potential for developing greener routes to diol derivatives. Furthermore, the use of cyclic allylic carbonates derived from renewable resources like glycerol (B35011) offers a sustainable platform for protecting group chemistry in water. rsc.org

PrecursorCatalyst/ReagentKey AspectReference
Allylic Carbonates/HalidesPalladium, IridiumEnantioselective C-O bond formation. researchgate.netlibretexts.orgethz.ch
Tertiary Allylic CarbonatesMolybdenumRegioselective substitution. researchgate.net
1,4-DiolsDimethyl Carbonate (DMC), SuperbaseGreen synthesis of cyclic ethers via intramolecular substitution. frontiersin.orgnih.gov
Cyclic Allylic Carbonates-Renewable platform for protecting group chemistry in water. rsc.org

Rearrangement Reactions (e.g., 1,3-Rearrangements of Allylic Alcohols)

Rearrangement reactions provide another elegant pathway to unsaturated diols. The acs.orgacs.org-sigmatropic rearrangement of allylic compounds is a powerful tool for stereoselective synthesis, as it allows for the transfer of chirality from a starting allylic alcohol to a new carbon-carbon or carbon-heteroatom bond. acs.org The Claisen rearrangement of allyl vinyl ethers, which are derived from allylic alcohols, is a classic example that yields γ,δ-unsaturated carbonyl compounds, which can be further functionalized to the desired diol. redalyc.org

More recently, a catalytic asymmetric Meisenheimer rearrangement has been developed as an efficient method to access acyclic tertiary allylic alcohols. This reaction proceeds in a stereospecific manner and can tolerate a variety of functional groups. nih.gov The resulting enantioenriched products can be converted into diols through subsequent chemical transformations. nih.gov

Chemoenzymatic and Biocatalytic Synthetic Routes

The integration of enzymes into synthetic routes, known as chemoenzymatic synthesis, offers a powerful and sustainable approach to complex molecules. nih.gov Biocatalysts, such as lipases and oxygenases, can perform highly regio- and stereoselective transformations that are often difficult to achieve with traditional chemical methods. nih.govresearchgate.net

For the synthesis of diols, lipase-catalyzed reactions are particularly useful. For example, immobilized Candida antarctica Lipase (B570770) B (CalB) has been used for the synthesis of oligofuranoate diols with high end-group fidelity. acs.org Lipases can also be employed in the kinetic resolution of racemic diols, providing access to enantioenriched esters and the unreacted diol. acs.org

Rieske non-heme mononuclear iron oxygenases, such as MdpJ, have been shown to catalyze the hydroxylation and desaturation of short-chain secondary alcohols to produce diols and unsaturated alcohols. nih.gov Furthermore, cytochrome P450 monooxygenases are being explored for the selective oxyfunctionalization of C-H bonds to produce non-vicinal diols. researchgate.net These biocatalytic methods often operate under mild conditions and can significantly reduce the environmental impact of a synthetic process. researchgate.net

Enzyme ClassTransformationExampleReference
LipasePolyester (B1180765) synthesis, Kinetic resolutionCandida antarctica Lipase B (CalB) for oligofuranoate diol synthesis. acs.org
Rieske OxygenaseHydroxylation/DesaturationMdpJ for the conversion of secondary alcohols to diols. nih.gov
Cytochrome P450 MonooxygenaseSelective C-H OxyfunctionalizationSynthesis of non-vicinal diols. researchgate.net

Enzymatic Resolution and Deracemization

Enzymatic kinetic resolution (EKR) and deracemization are powerful techniques for the separation of racemates to obtain enantiopure alcohols. These methods leverage the inherent stereoselectivity of enzymes, most notably lipases and alcohol dehydrogenases.

Enzymatic Kinetic Resolution (EKR)

EKR of racemic this compound can be effectively achieved through enantioselective acylation catalyzed by lipases. In this process, one enantiomer of the diol is selectively acylated, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the remaining alcohol, both in high enantiomeric purity. Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PSL-C) are frequently employed for such resolutions due to their broad substrate scope and high enantioselectivity. nih.gov

A closely related substrate, pent-2-yn-1,4-diol, has been successfully resolved using CAL-B, demonstrating the feasibility of this approach for unsaturated 1,4-diols. rsc.org The process typically involves an acyl donor, such as vinyl acetate or isopropenyl acetate, in an organic solvent like tert-butyl methyl ether. nih.gov The efficiency of the resolution is often described by the enantiomeric ratio (E), with high E values (>200) indicating excellent selectivity. rsc.org

Dynamic Kinetic Resolution (DKR) and Deracemization

While EKR is effective, its maximum theoretical yield for a single enantiomer is 50%. To overcome this limitation, dynamic kinetic resolution (DKR) and deracemization strategies are employed, which can theoretically convert 100% of the racemic starting material into a single enantiomeric product.

Deracemization of the secondary alcohol moiety in this compound can be achieved through a chemoenzymatic oxidation-reduction sequence. rsc.org One common approach involves the non-selective oxidation of the racemic alcohol to the corresponding ketone, followed by a highly stereoselective enzymatic reduction to yield a single enantiomer of the alcohol. rsc.org For instance, a system combining a TEMPO-based catalyst for the oxidation step and an alcohol dehydrogenase (ADH) for the stereoselective reduction has proven effective for various secondary alcohols. rsc.org

Alternatively, a multi-enzymatic cascade can be designed. This often involves two enantiocomplementary alcohol dehydrogenases. mdpi.com One ADH selectively oxidizes one enantiomer of the alcohol to the intermediate ketone, which is then reduced by a second, stereoselective ADH to the desired opposite enantiomer. mdpi.com

Another powerful DKR strategy combines lipase-catalyzed resolution with in-situ racemization of the unreacted alcohol enantiomer. This is often accomplished using a metal catalyst, such as a ruthenium complex. The lipase selectively acylates one enantiomer, while the ruthenium catalyst continuously racemizes the slower-reacting enantiomer, allowing it to be converted as well. This one-pot method has been successfully applied to a variety of functionalized alcohols. diva-portal.org

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Diols This table presents data for analogous diol substrates to illustrate the applicability of the methodology for this compound.

EntrySubstrateBiocatalystAcyl DonorSolventConversion (%)Enantiomeric Excess (ee)Ref
1rac-ethyl 2,3-dihydroxy-2-phenylpropanoatePseudomonas cepacia lipase (PSL-C)Vinyl acetatetert-butyl methyl ether>45%>99% (for diol) nih.gov
2Internal propargylic diolsCandida antarctica lipase B (CAL-B)Vinyl acetateNot specifiedHighE > 200 rsc.org
31,2-Diols with a quaternary centerPseudomonas cepacia lipase (PSL-C)Vinyl acetatetert-butyl methyl etherGoodGood nih.gov

Biocatalytic Transformations of Related Unsaturated Substrates

The synthesis of chiral unsaturated diols like this compound can also be approached through the biocatalytic transformation of related prochiral or unsaturated precursors. These methods include selective oxidations, reductions, and hydroxylations.

Oxidation and Reduction Reactions

Whole-cell biocatalysts and isolated oxidoreductases can perform highly selective transformations on unsaturated molecules. For example, the allylic hydroxylation of cyclic alkenes can be achieved using fungal resting cells, such as those from Rhizopus oryzae. rsc.org This demonstrates the potential for introducing a hydroxyl group at a specific position in an unsaturated substrate. Following hydroxylation, alcohol dehydrogenases can be used for the selective oxidation of one of the hydroxyl groups, leading to chiral hydroxy-ketones, which are valuable synthetic intermediates. researchgate.net

Furthermore, ene-reductases, a class of enzymes that catalyze the stereoselective reduction of activated carbon-carbon double bonds, can be employed. rsc.org While the double bond in this compound might not be activated in its native state, derivatization to an α,β-unsaturated ester or ketone could enable a stereoselective reduction of the double bond, followed by enzymatic or chemical modifications to yield the desired saturated diol stereoisomers.

Desymmetrization of Prochiral Diols

An alternative strategy involves the desymmetrization of a related, but structurally symmetric, prochiral diol. Lipases are exceptionally effective in this regard, capable of selectively acylating one of two enantiotopic hydroxyl groups in a meso-diol. researchgate.net This approach can yield a monoacylated product with high enantiomeric excess, which can then be chemically elaborated to the target molecule. While a direct meso-precursor for this compound is not obvious, this principle highlights the power of biocatalysis in creating chirality from symmetry.

Table 2: Examples of Biocatalytic Transformations on Unsaturated Substrates This table showcases biocatalytic methods on related unsaturated compounds, indicating potential pathways for the synthesis of this compound stereoisomers.

TransformationSubstrate TypeBiocatalyst/EnzymeKey ReactionProduct TypeRef
Allylic HydroxylationCycloalkenecarboxylatesRhizopus oryzae cellsC-H HydroxylationChiral Hydroxy-esters rsc.org
Asymmetric Reductionα,β-Unsaturated CarbonylsWhole cells (Rhodococcus rhodochrous)Hydratase activityβ-Hydroxy Carbonyls rsc.org
Desymmetrizationmeso-DiolsCandida antarctica lipase B (CAL-B)Enantioselective acylationChiral Monoacetates researchgate.net
Regioselective HydrolysisDiacetate of (E)-2-substituted-2-butene-1,4-diolLipase AL (Meito)Regioselective hydrolysisMonoacetate researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2e 2 Pentene 1,4 Diol

Reactions at the Hydroxyl GroupsAs a diol, (2E)-2-Pentene-1,4-diol would be expected to undergo typical alcohol reactions such as esterification, etherification, and oxidation. However, specific research papers detailing these transformations, including catalysts, reaction conditions, and yields specifically for this compound, could not be retrieved from the available literature.

Esterification and Etherification Reactions

The hydroxyl groups of this compound can readily undergo esterification and etherification. The relative reactivity of the primary (C1) versus the secondary (C4) alcohol often allows for selective transformations.

Esterification: In acid-catalyzed Fischer esterification, the diol reacts with carboxylic acids to form esters. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from one of the diol's hydroxyl groups. organic-chemistry.org Generally, the primary alcohol is less sterically hindered and thus reacts more rapidly than the secondary alcohol, enabling the selective formation of a monoester at the C1 position, particularly when using a limited amount of the acylating agent. medcraveonline.com More exhaustive conditions or an excess of the carboxylic acid will lead to the formation of the diester. Forcing conditions are often required, and the reaction is an equilibrium that can be driven to completion by removing water. organic-chemistry.org

Etherification: Synthesis of ethers from this compound can be achieved via methods such as the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide. Similar to esterification, the primary hydroxyl group is more readily deprotonated and is less sterically hindered, favoring the formation of the mono-ether at the C1 position under controlled conditions.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents Primary Product (Selective) Secondary Product (Exhaustive)
Esterification R-COOH, H+ catalyst (4E)-5-hydroxy-4-hexen-2-yl acetate (B1210297) (4E)-4-methyl-3-pentene-1,5-diyl diacetate
Etherification 1. NaH; 2. R-Br (2E)-4-alkoxy-2-penten-1-ol (2E)-1,4-dialkoxy-2-pentene

Oxidation to Carbonyl Compounds and Carboxylic Acids

The oxidation of this compound can yield a variety of products depending on the oxidant used and the reaction conditions. The primary and secondary alcohols exhibit different susceptibilities to oxidation.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will oxidize the primary alcohol to an aldehyde and the secondary alcohol to a ketone. Selective oxidation is challenging but can sometimes be achieved. Stronger oxidizing agents, like potassium dichromate in acidic solution, will oxidize the primary alcohol all the way to a carboxylic acid. libretexts.org The secondary alcohol would be oxidized to a ketone under these conditions.

A particularly relevant transformation for 1,4-diols is oxidative lactonization, where the molecule is converted into a cyclic ester (lactone). nih.gov This process involves the initial oxidation of the primary alcohol to an aldehyde. The resulting hydroxy-aldehyde then undergoes spontaneous intramolecular cyclization to form a five-membered cyclic hemiacetal, known as a lactol. nih.gov Subsequent oxidation of this lactol yields the final γ-lactone. nih.govnih.gov However, research on the closely related cis- and trans-2-butene-1,4-diols has shown that the trans geometry is significantly less reactive in enzymatic oxidative lactonizations, suggesting that this compound may be a poor substrate for this specific transformation. nih.gov

Vigorous oxidation with reagents like ozone (O₃) followed by an oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), will cleave the carbon-carbon double bond, breaking the molecule into smaller fragments, typically carboxylic acids and/or ketones. libretexts.org

Table 2: Oxidation Products of this compound

Reagent(s) C1-Hydroxyl Product C4-Hydroxyl Product Alkene Product
PCC, CH₂Cl₂ Aldehyde Ketone Unchanged
K₂Cr₂O₇, H₂SO₄, heat Carboxylic Acid Ketone Unchanged
1. O₃; 2. H₂O₂ Cleavage Cleavage Cleavage to carboxylic acids

Nucleophilic Substitutions and Derivatization

The hydroxyl groups of this compound are poor leaving groups. To undergo nucleophilic substitution, they must first be converted into better leaving groups, such as tosylates or mesylates, by reacting the diol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine.

Once converted, these derivatives become excellent substrates for nucleophilic substitution reactions. A nucleophile can attack at C1, displacing the leaving group in a standard Sₙ2 reaction. Attack at C4 is also possible. Due to the allylic nature of the C4 position, an Sₙ2' reaction can also occur, where the nucleophile attacks the double bond at C2, leading to a rearrangement of the double bond and expulsion of the leaving group from C4.

Protecting Group Chemistry Relevant to Polyol Synthesis

In multi-step syntheses, it is often necessary to selectively protect one of the hydroxyl groups while reacting the other. wikipedia.orgneliti.com For this compound, the steric difference between the primary and secondary alcohols is the key to selective protection.

Bulky protecting groups, such as tert-butyldimethylsilyl (TBDMS) chloride or trityl chloride, will react preferentially with the less sterically hindered primary hydroxyl group at the C1 position. neliti.com This allows for subsequent chemical manipulation of the unprotected secondary alcohol at C4. After the desired reactions are completed, the protecting group can be removed under specific conditions (e.g., using a fluoride (B91410) source like TBAF for silyl (B83357) ethers) to regenerate the primary alcohol. uchicago.edu This strategy is fundamental in the synthesis of complex polyol-containing natural products.

Intramolecular Cyclization and Rearrangement Pathways

The arrangement of functional groups in this compound facilitates intramolecular reactions, leading to the formation of cyclic structures and rearranged products.

Formation of Cyclic Ethers and Lactones

Cyclic Ethers: As a 1,4-diol, the compound is a prime candidate for intramolecular cyclization to form a five-membered cyclic ether. nih.govwikimedia.org This reaction, typically catalyzed by acid, involves the protonation of one hydroxyl group, which then leaves as a water molecule. The remaining hydroxyl group acts as an intramolecular nucleophile, attacking the resulting carbocation (or in a concerted Sₙ2 fashion) to form a 2-methyl-5-vinyltetrahydrofuran ring. researchgate.netunive.it

Lactones: As discussed previously (Section 3.2.2), the formation of lactones from diols is a well-established process involving a two-step oxidation. nih.govnih.gov The diol is first oxidized to a hydroxy-aldehyde, which exists in equilibrium with its cyclic lactol form. nih.gov A second oxidation step converts the lactol to the γ-lactone. nih.govnih.gov This pathway provides a direct route from the acyclic diol to a cyclic ester.

wikipedia.orgresearchgate.net-Sigmatropic Rearrangements and Other Pericyclic Reactions

The allylic nature of the hydroxyl groups in this compound allows its derivatives to participate in sigmatropic rearrangements, which are a class of pericyclic reactions. libretexts.org

A wikipedia.orgresearchgate.net-sigmatropic rearrangement can occur if one of the hydroxyl groups is converted into a suitable functional group. For instance, the corresponding ether derivative can undergo a wikipedia.orgresearchgate.net-Wittig rearrangement upon treatment with a strong base. libretexts.org This process involves the deprotonation of the carbon adjacent to the ether oxygen, followed by a concerted rearrangement that results in a homoallylic alcohol with the carbon skeleton rearranged.

A wikipedia.orgwikipedia.org-sigmatropic rearrangement , such as the Claisen rearrangement, is also conceivable. libretexts.org This would require converting one of the alcohol functions into a vinyl ether. For example, reacting the diol with an ethyl vinyl ether under acid catalysis could form an allyl vinyl ether at the primary C1 position. Upon heating, this intermediate would undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement to furnish a γ,δ-unsaturated aldehyde.

These rearrangement pathways offer powerful methods for stereoselectively forming new carbon-carbon bonds and accessing complex molecular architectures from the relatively simple this compound scaffold.

Role as a Key Intermediate in Multi-Step Organic Synthesis

This compound, a bifunctional organic molecule, possesses inherent chemical functionalities that position it as a versatile intermediate in multi-step organic synthesis. Its structure, featuring both a primary and a secondary allylic alcohol integrated into a five-carbon backbone with a trans-double bond, offers multiple sites for stereocontrolled modifications and carbon-carbon bond formations. These attributes make it a potentially valuable building block for the assembly of more complex molecular architectures.

The diol functionality of this compound serves as a scaffold for the introduction of diverse functional groups. The primary and secondary hydroxyl groups exhibit differential reactivity, allowing for selective protection and subsequent manipulation. This differential reactivity is crucial for the regioselective introduction of new functionalities.

The allylic nature of both hydroxyl groups is particularly significant. Allylic alcohols are amenable to a variety of important transformations in organic synthesis. For instance, the Sharpless asymmetric epoxidation of allylic alcohols provides a powerful method for the enantioselective synthesis of epoxy alcohols. organic-chemistry.orgjiwaji.eduwikipedia.org While specific studies detailing the Sharpless epoxidation of this compound are not prevalent in readily available literature, the structural motif suggests its potential as a substrate for such reactions, which would yield chiral epoxy diols. These products, in turn, are valuable precursors for the synthesis of a wide range of complex molecules, including sugars, amino alcohols, and other highly functionalized compounds.

Furthermore, the double bond in this compound can undergo a variety of addition and cycloaddition reactions. For example, dihydroxylation or ozonolysis would lead to the formation of polyhydroxylated acyclic structures, which are common motifs in many polyketide natural products.

Table 1: Potential Transformations of this compound for Polyfunctional Molecule Synthesis

Reaction TypeReagents and ConditionsPotential ProductSignificance
Asymmetric EpoxidationTi(OiPr)₄, (+)- or (-)-DET, t-BuOOHChiral Epoxy DiolIntroduction of stereocenters, precursor for chiral molecules.
DihydroxylationOsO₄, NMOTetrahydroxylated AlkaneFormation of polyol structures.
Ozonolysis1. O₃; 2. Me₂SAldehyde/Ketone FragmentsCarbon chain cleavage for further elaboration.
Protection/Deprotectione.g., TBDMSCl, imidazole; TBAFSelectively Protected DiolsAllows for regioselective functionalization.
OxidationPCC, DMPUnsaturated Aldehyde/KetoneFormation of carbonyl functionalities for C-C bond formation.

This table represents plausible synthetic transformations based on the functional groups present in this compound and general principles of organic synthesis. Specific experimental data for these reactions on this particular substrate may require further specialized research.

The structural features of this compound make it an intriguing, though not widely documented, starting point for the synthesis of analogues of natural products. The five-carbon chain with oxygenation at C-1 and C-4 is a substructure found in various classes of natural products, including some prostaglandins (B1171923) and macrolides like Brefeldin A.

For instance, the synthesis of prostaglandin (B15479496) analogues often involves the construction of a cyclopentane (B165970) core with two side chains. nih.govnih.govnih.gov While established syntheses of prostaglandins typically employ different starting materials, the carbon backbone of this compound could theoretically be elaborated and cyclized to form a cyclopentanoid precursor. The existing stereochemistry of the double bond and the chiral center that can be introduced via asymmetric reactions on the secondary alcohol are key elements that could be exploited in such a synthetic strategy.

Similarly, the macrolide antibiotic Brefeldin A contains a 13-membered macrolactone ring with multiple stereocenters. nih.govorganic-chemistry.org The synthesis of Brefeldin A and its analogues requires chiral building blocks that can be assembled in a convergent manner. This compound, after appropriate stereoselective modifications, could potentially serve as a precursor to a fragment of the Brefeldin A structure. For example, through a series of reactions including stereoselective epoxidation, ring-opening, and chain elongation, a segment of the carbon chain with the correct stereochemical configuration could be constructed.

Table 2: Hypothetical Application of this compound in Natural Product Analogue Synthesis

Target Analogue ClassKey Synthetic StrategyRole of this compound
Prostaglandin AnaloguesConstruction of cyclopentane ring and side chains.Potential precursor to a C5 side-chain fragment after functional group manipulation.
Brefeldin A AnaloguesAssembly of a macrolactone from chiral fragments.Potential chiral pool starting material for a segment of the macrocycle after stereocontrolled transformations.

It is important to note that the use of this compound as a key intermediate in the total synthesis of these specific natural products is not prominently documented in the mainstream chemical literature. The outlined applications are based on retrosynthetic analysis and the known reactivity of the functional groups present in the molecule.

Stereochemical and Conformational Analysis of 2e 2 Pentene 1,4 Diol

Elucidation of Geometric Isomerism (E/Z Configuration)

Geometric isomerism in alkenes arises from the restricted rotation around the carbon-carbon double bond. For (2E)-2-Pentene-1,4-diol, the designation "(2E)" specifies the spatial arrangement of substituents attached to the double bond located at the C2 position. The E/Z notational system is employed to unambiguously describe this configuration, based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgnih.gov

To determine the configuration, priority is assigned to the two groups attached to each carbon of the double bond (C2 and C3). vanderbilt.edulibretexts.org

At Carbon 2 (C2): The attached groups are a hydroxymethyl group (-CH₂OH) and a hydrogen atom (-H). Oxygen (atomic number 8) in the hydroxymethyl group gives it higher priority than hydrogen (atomic number 1).

At Carbon 3 (C3): The attached groups are a 1-hydroxyethyl group (-CH(OH)CH₃) and a hydrogen atom (-H). The carbon of the 1-hydroxyethyl group gives it higher priority than the hydrogen atom.

In the (2E) isomer, the two higher-priority groups, -CH₂OH and -CH(OH)CH₃, are located on opposite sides (entgegen) of the double bond axis. In the corresponding (2Z) isomer, they would be on the same side (zusammen).

Cahn-Ingold-Prelog Priority Assignment for 2-Pentene-1,4-diol
Double Bond CarbonAttached GroupsPriorityReasoning
C2-CH₂OHHigh (1)The first atom is Carbon, attached to Oxygen (higher atomic number).
-HLow (2)Hydrogen has the lowest atomic number.
C3-CH(OH)CH₃High (1)The first atom is Carbon.
-HLow (2)Hydrogen has the lowest atomic number.

Factors Influencing Double Bond Stereochemistry

The stereochemical outcome of the double bond in this compound is largely determined by the synthetic methodology employed for its preparation. Different reaction pathways can favor the formation of either the E or Z isomer. For instance, the semi-reduction of a corresponding alkyne precursor, 2-pentyne-1,4-diol, can yield different isomers depending on the catalyst. Catalytic systems like Lindlar's catalyst typically favor the formation of Z-isomers, whereas dissolving metal reductions (e.g., sodium in liquid ammonia) generally produce E-isomers.

Modern synthetic methods offer more precise control. For example, nickel-catalyzed transfer hydrogenative alkyne semireduction can selectively produce either (E)- or (Z)-isomers under very similar conditions, with the outcome dictated by the choice of ligand. organic-chemistry.org The strategic choice of reagents and catalysts during synthesis is therefore the primary factor in controlling the E/Z configuration of the final diol product. nsf.gov

Isomerization Mechanisms and Control

Once formed, the geometric isomers of 2-pentene-1,4-diol can be interconverted under certain conditions. Isomerization involves the temporary breaking of the pi (π) bond, allowing rotation around the sigma (σ) bond, followed by reformation of the π bond. This process can be initiated through several mechanisms:

Photochemical Isomerization: Absorption of ultraviolet light can promote an electron from the π bonding orbital to a π* antibonding orbital. This excited state has a reduced rotational barrier, allowing for E/Z isomerization. Upon relaxation back to the ground state, a mixture of both isomers can be formed.

Acid-Catalyzed Isomerization: In the presence of a strong acid, the hydroxyl group at C1 or C4 can be protonated, leading to the formation of a carbocation intermediate. The resonance delocalization of this charge can reduce the double-bond character between C2 and C3, permitting rotation and subsequent isomerization upon deprotonation. jopcr.com

Base-Catalyzed Isomerization: Strong bases can deprotonate the allylic alcohol, forming an allylic anion. The resulting ion pair can facilitate chirality transfer and isomerization. acs.org This method has been shown to be stereospecific in certain electron-deficient allylic alcohol systems. acs.org

Transition-Metal Catalysis: Certain transition metal complexes, particularly those involving iridium, rhodium, or nickel, can catalyze the isomerization of allylic alcohols. organic-chemistry.orgnih.gov The mechanism often involves the formation of metal-hydride species and reversible insertion/elimination steps that allow for changes in geometry. nih.gov

Control over these processes is key in synthetic chemistry. For example, in the synthesis of the antipsychotic drug Flupentixol, various acids were used to dehydrate an intermediate alcohol, with different acids favoring the formation of the desired Z-isomer to varying degrees. jopcr.com

Diastereomeric and Enantiomeric Purity Assessment

The this compound molecule possesses a stereocenter at the C4 position, which is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxyl group, and the (E)-prop-1-ene-1,3-diol group. Consequently, the compound exists as a pair of enantiomers: (4R, 2E)-2-pentene-1,4-diol and (4S, 2E)-2-pentene-1,4-diol. Syntheses starting from achiral precursors typically yield a racemic mixture (an equal mixture of both enantiomers).

Chiral Resolution Techniques

The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where stereochemistry is important. Several techniques can be applied to resolve racemic diols.

Common Chiral Resolution Techniques for Diols
TechniqueDescription
Diastereomeric Salt Formation The racemic diol is reacted with a chiral resolving agent (a pure enantiomer of a chiral acid or base) to form a pair of diastereomeric derivatives (e.g., esters or salts). Diastereomers have different physical properties and can often be separated by crystallization or chromatography. The resolving agent is then chemically removed to yield the pure enantiomers of the diol.
Enzymatic Kinetic Resolution This technique uses enzymes (e.g., lipases) that selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. researchgate.net For example, an acylation reaction in the presence of a lipase (B570770) could selectively acylate the (4R)-enantiomer, leaving the (4S)-enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated. nih.gov
Chiral Chromatography The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This is a powerful analytical and preparative technique for separating enantiomers.
Catalytic Asymmetric Acetalization A kinetic resolution method where a chiral catalyst, such as a confined imidodiphosphoric acid, is used to asymmetrically form an acetal (B89532) with one enantiomer of the diol, allowing for its separation. acs.org

Stereodifferentiating Reactions

Once the enantiomers of this compound are isolated, they can be used as chiral building blocks in organic synthesis. Chiral diols are valuable as chiral ligands for metal catalysts and as chiral auxiliaries that can direct the stereochemical outcome of a reaction. acs.org In a stereodifferentiating reaction, the existing chirality in the molecule influences the creation of new stereocenters.

For example, an enantiomerically pure (4R, 2E)-2-pentene-1,4-diol could be used in a metal-catalyzed cyclization reaction. nih.govresearchgate.net The predefined stereochemistry at C4 can influence the facial selectivity of the reaction on the double bond, leading to the preferential formation of one diastereomer of the cyclic product over others. Chiral diols have been shown to be effective organocatalysts in their own right for various enantioselective reactions, including allylborations and hetero-Diels-Alder reactions. nih.govsigmaaldrich.com The principle relies on the formation of transient chiral boronate esters or hydrogen-bonding interactions that create a chiral environment around the reaction center. nih.gov

Conformational Preferences and Dynamics

The three-dimensional shape and flexibility of this compound are governed by rotations around its single bonds. The resulting spatial arrangements are known as conformations. The relative stability of these conformers is influenced by a balance of steric and electronic effects, with intramolecular hydrogen bonding playing a particularly significant role. researchgate.net

A key conformational feature of 1,4-diols is the potential for an intramolecular hydrogen bond to form between the two hydroxyl groups. This occurs when the molecule adopts a conformation that brings the C1 hydroxyl group into proximity with the C4 hydroxyl group, forming a pseudo-seven-membered ring. Such an interaction can significantly stabilize a specific conformer. researchgate.net However, this stabilization must compete with other conformational preferences, such as steric hindrance (e.g., repulsion between bulky groups) and allylic strain. Allylic strain can arise from interactions between substituents on the sp² carbons of the double bond and the allylic C4 position, potentially influencing the preferred rotational angle around the C3-C4 bond. nih.govresearchgate.net

Computational studies and spectroscopic techniques, such as infrared spectroscopy in the gas phase, are used to investigate these subtle interactions. rsc.org For vicinal diols (1,2-diols), it has been shown that intramolecular hydrogen bonding leads to characteristic shifts in the OH-stretching frequencies and can even cause a shortening of the C-O bond of the hydrogen-bond donor. aip.org While this compound is a 1,4-diol, similar principles of conformational control through hydrogen bonding and steric interactions apply, leading to a dynamic equilibrium of various staggered and gauche conformations. The most stable conformers will be those that maximize stabilizing hydrogen-bond interactions while minimizing destabilizing steric repulsions. stackexchange.com

Intra- and Intermolecular Hydrogen Bonding Effects

The presence of two hydroxyl groups in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds, which significantly impact its conformational preferences and physical properties.

Intramolecular Hydrogen Bonding: In an isolated state or in non-polar solvents, this compound can form an intramolecular hydrogen bond between the hydroxyl group at the C1 position and the hydroxyl group at the C4 position. This interaction leads to a pseudo-cyclic conformation. The stability of this hydrogen-bonded ring is dependent on the gauche or anti arrangement of the substituents along the C1-C2-C3-C4 backbone. Theoretical studies on similar diol systems suggest that the formation of a seven-membered ring through hydrogen bonding is energetically favorable. The strength of this intramolecular hydrogen bond can be inferred from spectroscopic data, such as Fourier-transform infrared (FTIR) spectroscopy, where the O-H stretching frequency would show a shift to a lower wavenumber compared to a free hydroxyl group.

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid) or in protic solvents, intermolecular hydrogen bonding becomes the dominant interaction. Molecules of this compound can act as both hydrogen bond donors and acceptors, leading to the formation of extended networks. nih.gov This extensive hydrogen bonding is responsible for the compound's relatively high boiling point and viscosity compared to non-hydroxylated analogues. The competition between intra- and intermolecular hydrogen bonding is dependent on concentration and the nature of the solvent. In dilute solutions of non-polar solvents, intramolecular hydrogen bonding is more likely, whereas at higher concentrations, intermolecular interactions prevail.

Table 1: Spectroscopic Data for Hydroxyl Groups in Diols
Interaction TypeTypical O-H Stretching Frequency (cm⁻¹)Characteristics
Free Hydroxyl3600-3650Sharp absorption band
Intramolecular H-bond3400-3550Broad absorption band, shift depends on ring strain
Intermolecular H-bond3200-3400Very broad and intense absorption band

Steric Interactions and Allylic Strain in Diol Conformations

The conformational landscape of this compound is significantly influenced by steric interactions, particularly allylic strain. Allylic strain, also known as A(1,3) strain, arises from the steric repulsion between substituents on an sp2 carbon and an adjacent sp3 carbon of an alkene. wikipedia.org

In this compound, rotation around the C3-C4 single bond is subject to allylic strain between the hydroxyl group at C4 and the hydrogen atom at C2. To minimize this strain, the molecule will preferentially adopt conformations where the bulky hydroxyl group at C4 is oriented away from the double bond.

Furthermore, steric hindrance between the methyl group at C5 and the substituents at C3 will also influence the preferred conformations around the C3-C4 bond. The interplay of these steric factors, along with the aforementioned hydrogen bonding, determines the lowest energy conformations of the molecule. Computational studies on similar allylic systems can provide quantitative estimates for the energy differences between various conformers.

Table 2: Estimated Rotational Barriers in Related Allylic Systems
MoleculeRotational Barrier (kcal/mol)Dominant Interaction
Propene~2.0Allylic 1,2-strain
(Z)-4-methylpent-2-ene>4.0Allylic 1,3-strain
(E)-2-Butene-1,4-diol-Data not available

Influence of Stereochemistry on Reactivity and Selectivity

The stereochemistry of this compound plays a crucial role in directing the outcome of its chemical reactions. The chiral center at C4 and the E-configuration of the double bond create a specific three-dimensional environment that influences the approach of reagents.

Diastereoselective Reactions: In reactions involving the double bond, such as epoxidation or dihydroxylation, the existing stereocenter at C4 can direct the attacking reagent to one face of the double bond over the other, leading to the preferential formation of one diastereomer. This stereocontrol is often governed by the principles of allylic strain, where the transition state that minimizes steric interactions is favored. For example, in an epoxidation reaction, the oxidizing agent is likely to approach from the less hindered face of the double bond, as dictated by the preferred conformation of the diol.

Influence on Nucleophilic Substitution: In reactions where one of the hydroxyl groups acts as a leaving group, the stereochemistry at C4 will determine the stereochemical outcome of nucleophilic substitution. Depending on the reaction mechanism (SN1 or SN2), the configuration at the chiral center may be retained, inverted, or racemized. The presence of the nearby double bond can also influence the reactivity through anchimeric assistance or by stabilizing charged intermediates.

The principles of stereoselectivity are fundamental in organic synthesis, and understanding the conformational preferences of molecules like this compound is key to predicting and controlling the stereochemical outcome of their reactions.

Role of 2e 2 Pentene 1,4 Diol in Biological Pathways and Natural Product Biosynthesis

Identification and Characterization in Biological Systems

Direct evidence for the natural occurrence of (2E)-2-Pentene-1,4-diol as a metabolite or a significant component of natural products is scarce in scientific literature. While complex molecules containing diol functionalities are abundant in nature, simple, unsaturated five-carbon diols are not commonly isolated from biological systems. The formation of diol metabolites, particularly dihydrodiols, is a known step in the metabolism of aromatic compounds by organisms. This process involves cytochrome P450 enzymes and epoxide hydrolase, which convert aromatic systems into trans-dihydrodiols hyphadiscovery.com. These dihydrodiols can then be further processed by other enzymes hyphadiscovery.com. However, the presence of a simple aliphatic unsaturated diol like this compound through such pathways has not been established.

Although a direct biosynthetic pathway to this compound has not been identified, plausible biosynthetic routes can be proposed based on the metabolism of key platform chemicals like levulinic acid and the amino acid lysine. These precursors are central to metabolic engineering efforts aimed at producing C5 chemicals.

From Levulinic Acid: Levulinic acid, a key value-added chemical derived from biomass, serves as a potential precursor for C5 diols. A proposed three-step biosynthetic pathway has been developed to convert levulinic acid into 1,4-pentanediol (B150768) (the saturated analog of 2-pentene-1,4-diol) uga.edu. This pathway involves the reduction of levulinic acid to 4-hydroxyvalerate, which is then further reduced to form the diol uga.edu. Theoretically, enzymatic dehydration or other modifications of an intermediate in such a pathway could lead to an unsaturated diol like this compound.

From Lysine: The catabolism of L-lysine represents a well-explored route for the biotechnological production of C5 platform chemicals, including 1,5-pentanediol (B104693). In engineered microbial hosts like Corynebacterium glutamicum and Escherichia coli, L-lysine is converted through a synthetic pathway to 1,5-pentanediol nih.govpnas.orgresearchgate.net. The pathway typically proceeds through intermediates such as 5-aminovalerate and 5-hydroxyvaleric acid nih.govresearchgate.net. This established metabolic route from a common amino acid highlights a feasible biological origin for a C5 diol scaffold.

The table below outlines the key enzymatic steps in a representative engineered pathway for C5 diol synthesis from L-lysine.

StepSubstrateEnzyme (Example)Enzyme Source OrganismProduct
1L-LysineDavB (Monooxygenase)Pseudomonas putida5-Aminovaleramide
25-AminovaleramideDavA (Amidase)Pseudomonas putida5-Aminovalerate
35-AminovalerateDavT (Transaminase)Pseudomonas putidaGlutarate Semialdehyde
4Glutarate SemialdehydeYahK (Reductase)Escherichia coli5-Hydroxyvaleric Acid
55-Hydroxyvaleric AcidCAR (Carboxylic Acid Reductase)Mycobacterium marinum5-Hydroxyvaleraldehyde
65-HydroxyvaleraldehydeYqhD (Alcohol Dehydrogenase)Escherichia coli1,5-Pentanediol

Enzymatic Transformations and Biotransformations

The enzymatic processes involving unsaturated diols are diverse and carried out by several classes of enzymes. These enzymes catalyze key chemical reactions such as oxidation, reduction, and isomerization, which are fundamental to cellular metabolism and detoxification.

Several enzyme families are known to act on diol substrates, including unsaturated ones. While specific studies on this compound are limited, the functions of these enzyme families provide a framework for its potential enzymatic transformations.

Dihydrodiol Dehydrogenases (DDs): These enzymes are part of the aldo-keto reductase superfamily and catalyze the NADP+-dependent oxidation of trans-dihydrodiols, typically those derived from aromatic hydrocarbons, into their corresponding catechols nih.govmaayanlab.cloudwikipedia.org. This reaction is a key step in detoxification pathways maayanlab.cloud.

Rieske Non-heme Iron Oxygenases: This versatile class of enzymes uses a Rieske-type [2Fe-2S] cluster and a mononuclear iron center to activate molecular oxygen for a range of oxidation reactions nih.govnih.gov. They are well-known for catalyzing the stereoselective cis-dihydroxylation of aromatic compounds and alkenes nih.gov. Their broad substrate scope suggests a potential for activity on various unsaturated molecules, including diols.

Peroxygenases: These heme-thiolate enzymes can catalyze the epoxidation of unsaturated fatty acids, which can subsequently be hydrolyzed to form diols nih.gov.

Propanediol Dehydratases: These coenzyme B12-dependent enzymes catalyze the dehydration of 1,2-diols. Interestingly, studies have shown that these enzymes can be irreversibly inactivated by certain unsaturated 1,2-diols, which act as mechanism-based inactivators nih.govresearchgate.net.

The following table summarizes these key enzyme classes and their relevance to diol metabolism.

Enzyme ClassReaction TypeTypical SubstrateRelevance to Unsaturated Diols
Dihydrodiol DehydrogenasesOxidationtrans-Dihydrodiols of aromatic hydrocarbonsCatalyzes the oxidation of diol moieties.
Rieske OxygenasesHydroxylation (Dioxygenation)Aromatic compounds, AlkenesPotential to introduce diol functionalities into unsaturated compounds.
PeroxygenasesEpoxidationUnsaturated fatty acidsEpoxidation of a double bond is a route to diol formation via hydrolysis.
Diol DehydratasesDehydration / Isomerization1,2-Propanediol, Glycerol (B35011)Demonstrates direct enzyme interaction with unsaturated diols, leading to inactivation.

Mechanistic studies of enzymes that interact with diols reveal intricate details about substrate binding and catalysis.

Dihydrodiol Dehydrogenases: The tertiary structure of dimeric dihydrodiol dehydrogenase features a classic dinucleotide binding domain at the N-terminus and an eight-stranded beta-sheet at the C-terminal domain, which together form the active site for the NADP+-dependent oxidation of dihydrodiols nih.gov.

Rieske Non-heme Iron Oxygenases: The catalytic mechanism involves two metallocenters. Electrons are transferred from NAD(P)H to the mononuclear iron center via the Rieske [2Fe-2S] cluster to enable the activation of O2 nih.gov. The binding of the substrate in the active site is critical; a proper fit couples O2 activation to the hydroxylation reaction. An improper fit can lead to uncoupling, where O2 is reduced to reactive oxygen species like superoxide (B77818) or peroxide without substrate hydroxylation acs.org. The site-selectivity and substrate scope of these enzymes are dictated by specific amino acid residues within the active site and substrate access tunnels, which can be rationally engineered nih.govberstructuralbioportal.org.

Diol Dehydratase: The inactivation of diol dehydratase by 3-butene-1,2-diol (B138189) provides a clear example of enzyme interaction with an unsaturated diol nih.gov. The inactivation occurs because the enzyme initiates its radical-based catalytic cycle on the pseudosubstrate. However, the resulting product radical is stabilized by the adjacent double bond. This stabilization prevents the radical from completing the catalytic cycle by abstracting a hydrogen atom to regenerate the coenzyme, leading to irreversible cleavage of the coenzyme's Co-C bond and inactivation of the enzyme nih.gov.

Synthetic Biology and Metabolic Engineering for Diol Production

Synthetic biology and metabolic engineering offer powerful tools for the sustainable production of chemicals, including C5 diols, from renewable feedstocks nih.govnih.govnih.gov. While the production of this compound has not been a specific target, the successful engineering of microbes for the production of related diols like 1,5-pentanediol demonstrates the feasibility of such approaches nih.govpnas.org.

The production of 1,5-pentanediol from glucose via the L-lysine pathway in Corynebacterium glutamicum is a prime example of successful metabolic engineering nih.govresearchgate.net. This process involved several key strategies:

Pathway Construction: A synthetic pathway was assembled using genes from multiple organisms, including Pseudomonas putida, Escherichia coli, and various Mycobacterium species, to convert L-lysine into 1,5-pentanediol nih.gov.

Enzyme Screening and Engineering: To optimize flux through the pathway, multiple carboxylic acid reductases (CARs) were screened, and the most effective one was further improved through protein engineering, significantly boosting production titers nih.gov.

Host Strain Optimization: The engineered pathway was integrated into the chromosome of C. glutamicum for stable expression.

Cofactor Regeneration: The final enzymatic steps in diol production are often redox reactions requiring cofactors like NAD(P)H. A key limitation was the availability of NADPH for the carboxylic acid reductase. This was overcome by identifying and expressing a glucose dehydrogenase that resolved the NADPH limitation, leading to a substantial increase in the final product titer to 43.4 g/L in fed-batch fermentation nih.gov.

These strategies—combining heterologous pathway assembly, enzyme engineering, and host optimization—provide a blueprint for the potential future production of other valuable C5 diols, including unsaturated variants like this compound, from renewable biological precursors.

Design and Construction of Novel Biosynthetic Pathways

The creation of a microbial strain capable of producing this compound from a simple carbon source like glucose requires the design and implementation of a novel, non-natural metabolic pathway. acs.org This process is a cornerstone of synthetic biology and involves several key steps. Although a specific pathway for this compound has not been detailed, the strategies employed for the successful biosynthesis of a related C5 diol, 1,5-pentanediol (1,5-PDO), serve as an excellent model for the required approach. acs.orgresearchgate.net

The design process begins with a retrosynthetic analysis, starting from the target molecule and working backward to common metabolic intermediates. For C5 diols, a frequent starting point in pathway design is the amino acid L-lysine, which is a natural C6 compound that can be converted to a C5 backbone. acs.orgpnas.org

A hypothetical pathway to a pentenediol could be derived from a central metabolite and involve a series of enzymatic steps to introduce the required hydroxyl groups and the carbon-carbon double bond with the correct stereochemistry. The construction of such a pathway relies on identifying and assembling genes encoding enzymes with the desired catalytic functions from a global database of microbial and plant genomes.

Table 1: Example of a Designed Biosynthetic Pathway for the C5 Diol 1,5-Pentanediol from L-Lysine

This table illustrates the key enzymatic steps and corresponding genes used to engineer a novel pathway for 1,5-pentanediol production in E. coli, a strategy analogous to what would be required for this compound.

StepReactionEnzymeGene Origin
1L-lysine → 5-AminovalerateLysine 2-monooxygenase / 5-aminovaleramidasePseudomonas putida
25-Aminovalerate → Glutarate semialdehyde5-aminovalerate transaminasePseudomonas putida
3Glutarate semialdehyde → 5-Hydroxyvalerate5-hydroxyvalerate dehydrogenaseEscherichia coli
45-Hydroxyvalerate → 5-Hydroxyvaleryl-CoACoA-transferaseClostridium acetobutylicum
55-Hydroxyvaleryl-CoA → 5-HydroxyvaleraldehydeAldehyde dehydrogenaseEscherichia coli
65-Hydroxyvaleraldehyde → 1,5-PentanediolAlcohol dehydrogenaseEscherichia coli

Data sourced from studies on 1,5-pentanediol biosynthesis. acs.orgnih.gov

To achieve production of an unsaturated diol like this compound, additional or alternative enzymes, such as a dehydratase, would need to be incorporated into the pathway to introduce the double bond at the correct position. The success of this construction phase depends on the functional expression and activity of these heterologous enzymes in the chosen microbial host.

Optimization of Microbial Strains for Pentenediol Production

Once a novel biosynthetic pathway is constructed, the host microorganism must be engineered to optimize the flow of carbon toward the target diol, a process known as metabolic engineering. nih.gov The initial production titers from a newly assembled pathway are often low, necessitating a multi-pronged optimization approach to achieve industrially relevant yields. bit.edu.cnresearchgate.net These strategies, while described here in the context of general diol production, are directly applicable to a hypothetical this compound-producing strain.

Key optimization strategies include:

Enhancing Precursor Supply: Overexpressing genes in the native metabolic pathways that lead to the key precursors (e.g., L-lysine) can significantly boost the final product titer. researchgate.net

Balancing Pathway Gene Expression: The enzymes within the synthetic pathway must be expressed at optimal levels to prevent the accumulation of toxic intermediates and avoid creating metabolic bottlenecks. This is often achieved by tuning the strength of promoters and ribosome binding sites for each gene in the pathway. acs.orgnih.gov

Cofactor Engineering: Many enzymatic steps in diol synthesis are reductions that require cofactors like NADPH or NADH. nih.gov Engineering the host's central metabolism to increase the regeneration and availability of these reducing equivalents is crucial for high pathway efficiency. nih.gov

Eliminating Competing Pathways: To maximize the carbon flux directed to the desired pentenediol, native metabolic pathways that divert precursors into biomass or other byproducts are often deleted. nih.gov For example, pathways leading to the formation of acetate (B1210297) are common targets for deletion in E. coli. researchgate.net

High-Throughput Screening: The use of biosensors that can detect the target molecule or a key intermediate allows for the rapid screening of vast libraries of mutant strains to identify those with improved production characteristics. nih.gov

Table 2: Common Metabolic Engineering Strategies for Improving Diol Production

StrategyObjectiveExample Target(s)
Pathway BalancingPrevent metabolic bottlenecks and intermediate toxicity.Tuning promoter strength for pathway enzymes.
Cofactor EngineeringIncrease supply of reducing power (NADPH/NADH).Overexpression of transhydrogenase or enzymes of the pentose (B10789219) phosphate (B84403) pathway.
Byproduct DeletionRedirect carbon flux towards the desired product.Deletion of genes involved in acetate, lactate, or ethanol (B145695) formation.
Precursor FunnelingIncrease the intracellular pool of the pathway's starting material.Upregulation of L-lysine biosynthesis pathway genes.
Host Evolution/ScreeningIdentify mutations that confer higher productivity.Use of biosensors coupled with fluorescence-activated cell sorting (FACS).

Role as a Precursor for Bioactive Compounds (mechanistic perspective)

While specific examples of bioactive natural products synthesized directly from this compound are not prominent in the literature, its molecular structure makes it a potentially valuable and versatile precursor from a chemical synthesis perspective. The presence of three distinct functional groups—two hydroxyls (one primary, one secondary allylic) and a trans-disubstituted alkene—provides multiple reaction sites for building molecular complexity.

Related unsaturated diols serve as important intermediates in the synthesis of high-value chemicals. For instance, 2-butene-1,4-diol (B106632) is a known precursor in the industrial synthesis of Vitamin B6. google.com This highlights the utility of the vinyl-diol motif in constructing complex heterocyclic scaffolds.

From a mechanistic standpoint, the functional groups of this compound allow for a variety of chemical transformations:

Cyclization Reactions: The two hydroxyl groups can act as nucleophiles to form cyclic ethers, such as substituted tetrahydrofurans, which are common structural motifs in many bioactive natural products.

Oxidation: The primary and secondary alcohols can be selectively oxidized to yield aldehydes, ketones, or carboxylic acids, providing handles for further carbon-carbon bond-forming reactions.

Alkene Functionalization: The double bond can undergo a range of reactions, including epoxidation, dihydroxylation, or hydrogenation. Epoxidation, for example, would generate an epoxy alcohol, a highly versatile intermediate for synthesizing a wide array of chiral compounds.

Esterification and Polymerization: The diol functionality makes it a suitable monomer for the synthesis of polyesters. researchgate.net While not typically classified as "bioactive" in a pharmaceutical sense, such bio-based polymers have important applications in biomedicine and as sustainable materials.

The strategic location of these functional groups makes this compound a valuable chiral synthon, assuming it can be produced enantioselectively. An enzymatic or biosynthetic production route would be particularly advantageous in this regard, potentially providing access to a single stereoisomer for use in the asymmetric synthesis of complex bioactive molecules.

Advanced Spectroscopic and Analytical Strategies for Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of (2E)-2-Pentene-1,4-diol from reaction mixtures, the assessment of its purity, and the resolution of its stereoisomers.

The structure of this compound contains a chiral center at the C4 carbon atom, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (4R)-(2E)-2-Pentene-1,4-diol and (4S)-(2E)-2-Pentene-1,4-diol. As enantiomers often exhibit different biological activities, their separation and quantification are critical. csfarmacie.cznih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomeric separation. csfarmacie.czntu.edu.sg This technique relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. ntu.edu.sg

For chiral alcohols and diols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. researchgate.netmdpi.com The separation is typically achieved in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). zju.edu.cnmdpi.com The precise ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. mdpi.com The interaction between the hydroxyl groups of the analyte and the carbamate (B1207046) groups on the polysaccharide backbone of the CSP is crucial for chiral recognition. mdpi.com

Table 2: Illustrative Data for Chiral HPLC Separation of Enantiomers This table presents hypothetical data to demonstrate a typical outcome of a successful chiral separation for a compound like this compound.

EnantiomerRetention Time (t_R) (min)
(4R)-enantiomer12.5
(4S)-enantiomer14.8
Separation Parameters Value
Separation Factor (α)1.18
Resolution (R_s)1.95

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both qualitative and quantitative information in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, derivatization (e.g., silylation) may be required to increase its volatility and thermal stability, although direct analysis is also possible. The gas chromatograph separates the compound from other components in the mixture, and the mass spectrometer provides mass information for identification.

In Electron Ionization (EI) mode, the mass spectrum of alcohols is often characterized by a weak or absent molecular ion (M⁺) peak due to rapid fragmentation. whitman.edulibretexts.org The fragmentation pattern of this compound (molecular weight: 102.13 g/mol ) would be expected to show characteristic losses. nih.gov A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 84 ([M-18]⁺). libretexts.orgyoutube.com Another typical fragmentation is alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom. whitman.edulibretexts.org

Table 3: Predicted Key Fragments in the GC-MS (EI) Spectrum of this compound

m/z (mass-to-charge ratio)Predicted Fragment IonFragmentation Pathway
102[C₅H₁₀O₂]⁺Molecular Ion (likely low intensity)
87[C₄H₇O₂]⁺Loss of CH₃ radical
84[C₅H₈O]⁺·Loss of H₂O
71[C₄H₇O]⁺α-cleavage and subsequent loss
57[C₃H₅O]⁺Cleavage at C3-C4 bond
43[C₂H₃O]⁺α-cleavage at C1-OH

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile or thermally labile compounds like diols, as it does not require the analyte to be vaporized. researchgate.net The technique can be readily coupled with the chiral HPLC methods described previously, allowing for the unambiguous identification of each separated enantiomer based on its mass-to-charge ratio.

Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. In positive ion mode, this compound would likely be detected as a protonated molecule [M+H]⁺ (m/z 103.1) or as an adduct with sodium [M+Na]⁺ (m/z 125.1).

Tandem mass spectrometry (LC-MS/MS) can further enhance structural confirmation. escholarship.org In this technique, a specific parent ion (e.g., m/z 103.1) is selected and fragmented to produce a series of characteristic product ions. This provides a highly specific and sensitive method for quantification and identification, even in complex biological or chemical matrices. researchgate.netresearchgate.net

Table 4: Potential Parent and Product Ions for LC-MS/MS Analysis of this compound

Parent Ion (m/z)Proposed FormulaProduct Ion (m/z)Proposed FormulaNeutral Loss
103.1[C₅H₁₁O₂]⁺85.1[C₅H₉O]⁺H₂O
103.1[C₅H₁₁O₂]⁺67.1[C₅H₇]⁺2H₂O

Theoretical and Computational Chemistry Studies on 2e 2 Pentene 1,4 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For (2E)-2-pentene-1,4-diol, DFT would be the primary tool for determining its most stable three-dimensional structure, a process known as geometry optimization.

The process begins by proposing an initial structure of the molecule. The DFT calculation then iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable, or "optimized," geometry. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound.

Furthermore, by calculating the energies of various conformers (different spatial arrangements of the atoms resulting from rotation around single bonds), a potential energy surface can be mapped. This surface helps identify the global minimum energy conformer and the energy barriers between different conformations. For instance, rotation around the C-C and C-O single bonds would lead to different arrangements of the hydroxyl groups, and DFT calculations would quantify the relative stabilities of these forms.

Table 1: Illustrative DFT Calculation Parameters for Geometry Optimization (Note: This table represents typical parameters for a DFT study on a molecule like this compound, as specific data is not available.)

ParameterTypical Value/MethodPurpose
Functional B3LYP, PBE0, M06-2XApproximates the exchange-correlation energy in the DFT calculation. The choice affects accuracy.
Basis Set 6-311+G(d,p), cc-pVTZDescribes the atomic orbitals used to construct the molecular orbitals. Larger basis sets provide more accuracy.
Solvation Model PCM, SMDAccounts for the effect of a solvent on the molecule's geometry and energy, providing more realistic results.
Convergence Criteria 10⁻⁸ HartreesThe threshold for the change in energy between optimization steps, determining when the calculation is complete.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Once the geometry of this compound is optimized, DFT can be used to predict its spectroscopic properties, which is invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching or bending of bonds), and the calculated frequencies can be correlated with the peaks in an experimental IR spectrum. For this compound, this would help assign the characteristic peaks for the O-H, C=C, and C-O stretching and bending vibrations. Studies on other diols have shown that DFT can accurately predict these frequencies. nih.govresearchgate.netumass.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, can also be calculated. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach. researchgate.netnih.govresearchgate.net These calculations predict the chemical shift for each unique nucleus in the molecule. For this compound, this would predict five distinct ¹³C NMR signals and a unique pattern of ¹H NMR signals, aiding in the structural confirmation of the compound. The accuracy of these predictions is often high enough to assist in the assignment of complex experimental spectra. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This is an illustrative table based on general knowledge and data from analogous compounds. nih.govresearchgate.netumass.edunih.govresearchgate.net It does not represent experimentally verified or specifically calculated data for this compound.)

Spectroscopic DataPredicted ValueAssignment
IR Frequency (cm⁻¹) ~3400O-H stretch
IR Frequency (cm⁻¹) ~1670C=C stretch
¹³C NMR Shift (ppm) ~130-140Olefinic Carbons (C2, C3)
¹³C NMR Shift (ppm) ~60-70Carbons bearing OH (C1, C4)
¹H NMR Shift (ppm) ~5.5-6.0Olefinic Protons
¹H NMR Shift (ppm) ~4.0-4.5Protons on carbons with OH

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. iaanalysis.com

For this compound, an MD simulation would provide a detailed picture of its conformational landscape. The simulation would show the molecule transitioning between different low-energy conformations, giving insight into its flexibility and the timescales of these motions. This is particularly important for understanding how the molecule might interact with other molecules or a biological receptor.

Analysis of Solvation Effects and Intermolecular Interactions

MD simulations are especially powerful for studying molecules in a solvent, such as water. By explicitly including solvent molecules in the simulation box, the interactions between the solute (this compound) and the solvent can be analyzed in detail.

This analysis would reveal the hydrogen bonding network between the hydroxyl groups of the diol and the surrounding water molecules. The simulation can quantify the number of hydrogen bonds, their lifetimes, and their geometry. This information is crucial for understanding the solubility and reactivity of the diol in a protic solvent. The analysis of the trajectory can identify the principal motions of the molecule through techniques like Principal Component Analysis (PCA), which simplifies the complex motions into a few key collective movements. nih.gov

Computational Studies of Reaction Mechanisms

Computational chemistry can also be used to explore the pathways of chemical reactions involving this compound. This involves identifying the transition states—the highest energy points along a reaction coordinate—that connect reactants to products.

Transition State Analysis for Synthetic Pathways

For a potential synthetic reaction, such as the oxidation of the diol or its use in a nucleophilic substitution, computational methods can be used to model the entire reaction pathway. DFT is commonly employed to locate the structures of the transition states and calculate their energies. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For example, a computational study on the synthesis of diols via epoxide opening used DFT to analyze the transition states, providing insights into the factors that control the regioselectivity of the reaction. nih.gov Similarly, studies on the deoxydehydration of diols have used computational analysis to understand the reaction mechanism and the role of the catalyst. chemrxiv.orgd-nb.info For this compound, such studies could predict the most likely products of a given reaction and guide the design of more efficient synthetic routes.

By comparing the activation energies of competing reaction pathways, chemists can predict which products are likely to form under different conditions. This predictive power makes computational studies of reaction mechanisms an indispensable tool in modern chemical research.

Modeling of Catalytic Cycles and Enzyme-Substrate Complexes

Detailed computational modeling of catalytic cycles involving this compound is not prominently featured in current research. Generally, such studies for similar allylic diols employ methods like Density Functional Theory (DFT) to investigate reaction mechanisms, transition states, and the role of catalysts. For instance, computational studies on gold(I)-catalyzed dehydrative cyclization of monoallylic diols have elucidated a two-step mechanism involving intramolecular C-O bond formation followed by hydrogen transfer and water elimination. It is plausible that similar computational approaches could be applied to model the behavior of this compound in various catalytic systems.

Similarly, while the enzymatic desymmetrization of related diols is an area of active research, specific enzyme-substrate complex models for this compound are not readily found. Research on other diols often involves molecular docking and molecular dynamics (MD) simulations to understand how the substrate fits into an enzyme's active site and to rationalize the stereochemical outcome of the reaction. These computational techniques could theoretically be used to screen potential enzymes (e.g., lipases, dehydrogenases) for reactions with this compound and to engineer enzymes with enhanced activity or selectivity.

Structure–Activity Relationship (SAR) through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are vital for drug discovery and materials science. These computational models correlate variations in the chemical structure of a series of compounds with their biological or chemical activity. For a specific compound like this compound, a comprehensive SAR study would require a dataset of structurally related molecules and their corresponding activities.

Currently, there is no specific, published SAR study centered on this compound. The development of such a model would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for this compound and its analogs and then building a statistical model to predict their activity. Without a dedicated research program focusing on the biological or chemical activities of a series of pentenediol derivatives, the data required for a meaningful computational SAR analysis remains unavailable.

Applications of 2e 2 Pentene 1,4 Diol in Materials Science and Specialty Chemistry

Monomer in Polymer Synthesis

The presence of two hydroxyl groups in (2E)-2-Pentene-1,4-diol allows it to act as a diol monomer in step-growth polymerization reactions. This functionality is fundamental to the production of various polymeric materials.

Precursor for Polyesters and Polyurethanes

This compound can serve as a monomeric unit in the synthesis of both polyesters and polyurethanes. In polyesterification, the diol reacts with dicarboxylic acids or their derivatives, such as diacyl chlorides or esters, to form a polyester (B1180765) backbone through the repeated formation of ester linkages. The general reaction scheme involves the condensation of the hydroxyl groups of the diol with the carboxylic acid groups, resulting in the elimination of water.

Similarly, in the synthesis of polyurethanes, the hydroxyl groups of this compound react with diisocyanates. This polyaddition reaction forms the characteristic urethane linkages (-NH-COO-) that constitute the polymer chain. The properties of the resulting polyesters and polyurethanes can be tailored by the choice of the comonomers, such as the specific dicarboxylic acid or diisocyanate used.

While specific research on polymers derived exclusively from this compound is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its viability as a monomer. The resulting polymers would possess unsaturation within the polymer backbone, originating from the pentene structure, which can be a site for further chemical modification.

Role in Crosslinking and Polymer Property Modification

The carbon-carbon double bond within the this compound monomer unit introduces a site of unsaturation into the polymer chain. This double bond can undergo further reactions, most notably free-radical polymerization, to create crosslinks between polymer chains. Crosslinking transforms a collection of individual polymer chains into a three-dimensional network, which can significantly enhance the material's properties.

The introduction of crosslinks can lead to:

Increased mechanical strength and rigidity: The interconnected network structure restricts the movement of polymer chains, leading to a more rigid material.

Improved thermal stability: The covalent crosslinks require more energy to break than the intermolecular forces between linear polymer chains, thus increasing the material's resistance to heat.

Enhanced chemical resistance: The denser, crosslinked structure can be less permeable to solvents and other chemicals.

The density of crosslinking, and therefore the extent of property modification, can be controlled by the concentration of the unsaturated monomer and the conditions of the crosslinking reaction.

Use in Specialty Chemical Production

Beyond polymer science, the unique structure of this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals.

Intermediate in Fine Chemical Synthesis

As a bifunctional molecule, this compound can be used as a starting material for the synthesis of more complex molecules in the fine chemicals industry. The hydroxyl groups and the double bond can be selectively reacted to introduce new functional groups and build molecular complexity. For example, the hydroxyl groups can be oxidized to aldehydes or carboxylic acids, or they can be converted to other functional groups through nucleophilic substitution reactions. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce further functionality.

Development of Novel Solvents and Additives (excluding basic properties)

The chemical structure of this compound suggests its potential as a precursor for the development of novel solvents and additives. Through chemical modification, its properties can be tuned for specific applications. For instance, esterification of the hydroxyl groups with fatty acids could yield compounds with surfactant-like properties. The presence of both polar hydroxyl groups and a less polar hydrocarbon backbone could be exploited in the design of compatibilizers for polymer blends or as additives to modify the surface properties of materials.

Green Chemical Engineering Perspectives

From a green chemistry standpoint, the potential to derive this compound from renewable resources is a significant area of interest. While currently synthesized from petroleum-based feedstocks, research into bio-based production routes for similar diols is an active field. The development of sustainable pathways to this compound from biomass would enhance its attractiveness as a green chemical building block.

The principles of green chemistry that could be relevant to the synthesis and application of this compound include:

Use of Renewable Feedstocks: Developing fermentation or chemo-catalytic routes from sugars, lignin, or other biomass-derived materials.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste.

The inherent functionality of this compound allows for efficient chemical transformations, which aligns with the green chemistry principle of designing for energy efficiency.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

Academic contributions to the understanding of (2E)-2-pentene-1,4-diol have primarily centered on its synthesis. One documented method involves the reduction of ethyl 2,4-diketopentanoate using a strong reducing agent like lithium aluminium tetrahydride. This approach, while effective, highlights a key challenge: the development of more sustainable and stereoselective synthetic routes. The reliance on powerful, non-catalytic reagents presents opportunities for the exploration of greener chemical methodologies.

A significant challenge that remains is the comprehensive characterization of the compound's reactivity. While the individual reactivities of alkenes and alcohols are well-established, the interplay between these functional groups in this compound is not extensively documented in peer-reviewed literature. Detailed mechanistic studies on its participation in various organic transformations are needed to fully elucidate its synthetic utility. Furthermore, a comprehensive public database of its spectroscopic data (NMR, IR, Mass Spectrometry) is currently lacking, which hinders its unambiguous identification and characterization in complex reaction mixtures.

Prospective Research Avenues in Synthesis and Reactivity

Future research in the synthesis of this compound should prioritize the development of catalytic and stereoselective methods. The exploration of biocatalytic approaches, utilizing enzymes such as reductases, could offer a highly selective and environmentally benign route to the chiral forms of the diol. nih.govnih.govrsc.org Asymmetric hydrogenation or transfer hydrogenation of a suitable diketone or keto-alkene precursor could also yield enantiomerically enriched products, which are highly valuable in the synthesis of complex molecules. acs.org

In terms of reactivity, the diol's potential in cycloaddition reactions, such as the Diels-Alder reaction where the double bond can act as a dienophile, warrants investigation. masterorganicchemistry.com The hydroxyl groups can be derivatized to modify the electronic properties of the double bond, potentially influencing the stereochemical outcome of such reactions. Moreover, the allylic nature of one of the hydroxyl groups suggests that it could be a substrate for transition-metal catalyzed allylic substitution reactions, opening pathways to a variety of functionalized derivatives.

Potential for Further Exploration in Biological Systems (excluding human/clinical)

The exploration of this compound in non-human biological systems presents several intriguing possibilities. Its structural similarity to naturally occurring unsaturated diols suggests it could be investigated as a substrate or inhibitor for various enzymes involved in lipid metabolism or signaling pathways in microorganisms or plants. nih.gov Biotransformation studies using whole-cell systems or isolated enzymes could reveal novel metabolic pathways and lead to the production of new, biologically active molecules. nih.gov For instance, dehydrogenases could be employed for the selective oxidation of one or both hydroxyl groups, leading to the corresponding hydroxy-ketone or diketone, which are valuable synthetic intermediates.

Furthermore, the incorporation of this compound into biodegradable polymers could be studied for its effects on the enzymatic degradation of these materials by environmental microorganisms. The presence of the double bond might influence the rate and mechanism of biodegradation.

Integration of this compound into Emerging Technologies and Methodologies

The bifunctionality of this compound makes it a candidate for integration into several emerging technologies. In materials science, it can be utilized as a monomer or a cross-linking agent in the synthesis of functional polymers. Its incorporation into polyester (B1180765) or polyurethane backbones, for example, would introduce unsaturation, providing sites for post-polymerization modification via "click" chemistry or for creating cross-linked networks with enhanced thermal and mechanical properties. researchgate.netacs.orgchemicalbook.com The development of bio-based polymers is a significant trend, and sourcing this compound from renewable feedstocks would align with the principles of a circular economy. mdpi.com

In the realm of sustainable chemistry, this compound could serve as a platform molecule for the synthesis of other valuable chemicals. Catalytic oxidation or isomerization reactions could transform it into a variety of other C5 building blocks. The development of flow chemistry processes for its synthesis and subsequent transformations would enable safer, more efficient, and scalable production.

Q & A

Basic Research Questions

Q. What are the key structural features of (2E)-2-Pentene-1,4-diol, and how do they influence its reactivity?

  • Methodological Answer : The molecule contains a conjugated diene system (C=C double bond) and two hydroxyl groups at the 1- and 4-positions. The (2E)-stereochemistry creates a planar geometry, enhancing electron delocalization and influencing regioselectivity in reactions like epoxidation or Diels-Alder cycloadditions. The hydroxyl groups enable hydrogen bonding and participation in acid-catalyzed rearrangements. Structural analysis via 2D/3D visualization tools (e.g., SDF/MOL files) and spectroscopic techniques (¹H/¹³C NMR) can confirm stereochemistry and bond connectivity .

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?

  • Methodological Answer : A typical approach involves the Sharpless asymmetric dihydroxylation of 1,3-pentadiene using osmium tetroxide and chiral ligands to achieve stereocontrol. Alternatively, enzymatic reduction of α,β-unsaturated ketones using alcohol dehydrogenases can yield enantiomerically pure diols. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts like over-oxidized species or stereoisomers .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from impurities, tautomerism, or solvent effects. To resolve this:

  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Perform X-ray crystallography for unambiguous stereochemical assignment.
  • Compare experimental data with computational simulations (e.g., DFT-based NMR chemical shift predictions). For example, conflicting NOE correlations in diastereomers can be clarified through 2D-NMR techniques like COSY and HSQC .

Q. What experimental strategies are effective in controlling stereoselectivity during the halogenation of this compound?

  • Methodological Answer : Bromination or iodination of the double bond can be stereodirected using bulky Lewis acids (e.g., ZnBr₂) to favor anti-addition via steric hindrance. For syn-addition, polar solvents like DMF stabilize transition states through hydrogen bonding. Monitoring reaction progress with in-situ FTIR or Raman spectroscopy helps identify intermediates and adjust conditions dynamically. Halogenated derivatives (e.g., dibromo compounds) show distinct reactivity patterns in cross-coupling reactions, as seen in analogous butene-diol systems .

Q. How does the stereochemistry of this compound impact its application in polymer chemistry?

  • Methodological Answer : The (2E)-configuration enhances rigidity in polyurethane backbones, improving thermal stability. When used as a chain extender, its planar geometry facilitates hydrogen bonding with isocyanate groups, leading to stronger mechanical properties. Comparative studies with (2Z)-isomers reveal differences in crystallinity and glass transition temperatures (Tg), measurable via DSC and XRD. Adjusting diol stereochemistry during polymerization can optimize material properties for biomedical scaffolds or elastomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.